molecular formula C30H37F3N4O4S B12401940 p53 Activator 3

p53 Activator 3

Cat. No.: B12401940
M. Wt: 606.7 g/mol
InChI Key: NSHFHMCYOOBDBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p53 Activator 3: RITA (Reactivation of p53 and Induction of Tumor cell Apoptosis) , is a small molecule that modulates the biological activity of the tumor suppressor protein p53. This compound is primarily used for its ability to block the interaction between p53 and its negative regulator MDM2, thereby stabilizing and activating p53. This activation leads to the induction of apoptosis in tumor cells expressing wild-type p53 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p53 Activator 3 involves the preparation of a tricyclic thiophene derivative. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in crystalline form and requires careful handling to protect it from light and moisture .

Chemical Reactions Analysis

Types of Reactions: p53 Activator 3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

p53 Activator 3 exerts its effects by binding to p53 and preventing its interaction with MDM2. This leads to the stabilization and accumulation of p53 in the cell. The activated p53 then induces the expression of target genes involved in cell cycle arrest, apoptosis, and DNA repair. The compound also affects other molecular pathways, including the regulation of reactive oxygen species and mitochondrial function .

Comparison with Similar Compounds

Uniqueness of p53 Activator 3:

Properties

Molecular Formula

C30H37F3N4O4S

Molecular Weight

606.7 g/mol

IUPAC Name

2-[2-[3-[4-[[4-(dimethylamino)cyclohexyl]amino]-1-(2,2,2-trifluoroethyl)indol-2-yl]prop-2-ynylamino]-5-methylsulfonylphenoxy]ethanol

InChI

InChI=1S/C30H37F3N4O4S/c1-36(2)22-11-9-21(10-12-22)35-26-7-4-8-28-25(26)18-23(37(28)20-30(31,32)33)6-5-15-34-27-14-13-24(42(3,39)40)19-29(27)41-17-16-38/h4,7-8,13-14,18-19,21-22,34-35,38H,9-12,15-17,20H2,1-3H3

InChI Key

NSHFHMCYOOBDBY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCC(CC1)NC2=C3C=C(N(C3=CC=C2)CC(F)(F)F)C#CCNC4=C(C=C(C=C4)S(=O)(=O)C)OCCO

Origin of Product

United States

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